ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 143583-56-6
VCID: VC21123581
InChI: InChI=1S/C13H17NO5/c1-5-18-13(17)12-7(2)11(8(3)15)10(14-12)6-19-9(4)16/h14H,5-6H2,1-4H3
SMILES: CCOC(=O)C1=C(C(=C(N1)COC(=O)C)C(=O)C)C
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol

ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate

CAS No.: 143583-56-6

Cat. No.: VC21123581

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate - 143583-56-6

Specification

CAS No. 143583-56-6
Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
IUPAC Name ethyl 4-acetyl-5-(acetyloxymethyl)-3-methyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C13H17NO5/c1-5-18-13(17)12-7(2)11(8(3)15)10(14-12)6-19-9(4)16/h14H,5-6H2,1-4H3
Standard InChI Key RXELAUDTOWNGKR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(N1)COC(=O)C)C(=O)C)C
Canonical SMILES CCOC(=O)C1=C(C(=C(N1)COC(=O)C)C(=O)C)C

Introduction

Physical and Chemical Properties

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate possesses distinct physical and chemical properties that define its behavior in various chemical environments. These properties are crucial for understanding its reactivity, stability, and potential applications.

Basic Identifiers and Physical Properties

The following table summarizes the key identifying information and physical properties of ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate:

PropertyValueReference
CAS Number143583-56-6
IUPAC NameEthyl 4-acetyl-5-(acetyloxymethyl)-3-methyl-1H-pyrrole-2-carboxylate
Molecular FormulaC₁₃H₁₇NO₅
Molecular Weight267.28 g/mol
Density1.199 g/cm³
Boiling Point426.4°C at 760 mmHg (predicted)
Flash Point211.7°C
Refractive Index1.521
Vapor Pressure1.78E-07 mmHg at 25°C

Chemical Properties and Structural Parameters

The chemical behavior of ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate is influenced by its structural features and electronic properties. The following table presents important chemical properties and structural parameters:

PropertyValueReference
XLogP31
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7
Exact Mass267.11067264 Da
Topological Polar Surface Area85.5 Ų
InChIInChI=1S/C13H17NO5/c1-5-18-13(17)12-7(2)11(8(3)15)10(14-12)6-19-9(4)16/h14H,5-6H2,1-4H3
InChIKeyRXELAUDTOWNGKR-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(C(=C(N1)COC(=O)C)C(=O)C)C

Structural Characteristics

Core Structure and Substituents

Ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate features a pyrrole ring as its core structure. The pyrrole ring is a five-membered heterocyclic aromatic compound containing one nitrogen atom. This particular derivative has four different substituents positioned around the pyrrole ring :

  • Position 2: Ethyl carboxylate group (-COOC₂H₅)

  • Position 3: Methyl group (-CH₃)

  • Position 4: Acetyl group (-COCH₃)

  • Position 5: Acetyloxymethyl group (-CH₂OCOCH₃)

The nitrogen atom (position 1) carries a hydrogen atom, making it a 1H-pyrrole derivative. The presence of these multiple functional groups creates a molecule with diverse reactivity patterns and potential for further transformations.

Electronic and Structural Features

The electronic structure of this compound is influenced by the electron-withdrawing nature of the carbonyl groups (in the acetyl, carboxylate, and acetyloxy functionalities) and the electron-donating character of the methyl substituent. The pyrrole ring itself has an aromatic character, with six π-electrons delocalized over the five atoms of the ring, including a contribution from the nitrogen atom's lone pair.

The structural arrangement creates a molecule with multiple potential sites for chemical reactions, including:

  • The NH group, which can participate in hydrogen bonding and acid-base reactions

  • The ester groups, which can undergo hydrolysis, transesterification, and reduction

  • The acetyl group, which can participate in nucleophilic addition reactions

  • The methyl group, which can undergo oxidation or radical substitution reactions

Synthesis and Preparation

Related Synthetic Methods

The synthesis of related pyrrole derivatives can provide insights into potential methods for preparing ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate. For instance, the preparation of similar pyrrole-2-carboxylates has been documented in the literature.

One relevant approach involves the preparation of halogenated pyrrole building blocks, which serve as intermediates for further functionalization. For example, Practical Synthesis and Application of Halogen-Doped Pyrrole describes the synthesis of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate using Selectfluor in acetonitrile and acetic acid at 0°C . Similar methodologies might be adapted for the preparation of more complex pyrrole derivatives.

The Zav'yalov pyrrole synthesis, which involves the cyclization of enaminoesters or enaminonitriles derived from amino acids, represents another potential approach for constructing the pyrrole core with appropriate substituents .

Research Findings and Studies

Spectroscopic Data

The available spectroscopic data for ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate provides valuable information for its identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure of this compound.

While detailed spectroscopic data specific to this compound is limited in the available literature, general characteristics of related pyrrole derivatives can be inferred. The pyrrole NH proton typically appears as a broad singlet at chemical shifts between 8-10 ppm in 1H NMR spectra, while the aromatic proton at position 4 (if present) would show a distinct singlet signal .

Information on related compounds suggests that spectroscopic databases like SpectraBase may contain reference spectra for this or structurally similar compounds, which could assist in identification and verification .

Chemical Reactivity Studies

  • Hydrolysis of the ethyl ester and/or acetyloxy groups under acidic or basic conditions

  • Nucleophilic addition to the acetyl carbonyl group

  • Electrophilic substitution at unsubstituted positions of the pyrrole ring

  • Reduction of the carbonyl groups to alcohols

  • Transesterification of the ester groups

Studies on related pyrrole derivatives suggest that such compounds can serve as versatile intermediates in the synthesis of complex heterocyclic systems with potential applications in drug discovery .

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